2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
The compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a bicyclic alkaloid derivative featuring a nortropane core (8-azabicyclo[3.2.1]octane) with a methylsulfonyl group at position 3 and an indole-linked ethanone moiety at position 6. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions. This compound is hypothesized to target neurological or oncological pathways due to structural similarities to bioactive nortropane derivatives .
Properties
IUPAC Name |
2-indol-1-yl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)16-10-14-6-7-15(11-16)20(14)18(21)12-19-9-8-13-4-2-3-5-17(13)19/h2-5,8-9,14-16H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMKWLDRVCZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
Substituent Effects on Pharmacological Properties
- Methylsulfonyl Group (Target Compound): Enhances polarity and electron-withdrawing effects, improving binding to charged/polar receptor pockets. Sulfones are metabolically stable compared to esters or ketones .
Stereochemical Considerations
The (1R,5S) configuration in the target compound optimizes the spatial orientation of the methylsulfonyl and indole groups for target engagement. In contrast, the (1R,3r,5S) isomer in introduces steric hindrance from the phenylamino group, which may limit receptor access .
Q & A
Q. What are the key synthetic strategies for preparing 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Bicyclic Core Formation : Construct the (1R,5S)-8-azabicyclo[3.2.1]octane scaffold via [3+2] cycloaddition or Mannich reactions under controlled temperature (0–60°C) and solvent conditions (e.g., dichloromethane, ethanol) .
Sulfonylation : Introduce the methylsulfonyl group at position 3 using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
Indole Coupling : Attach the indole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
Critical Parameters: Reaction time (6–24 hrs), solvent polarity, and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) impact yield (40–75%) and purity (>95% via HPLC) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (1R,5S) configuration) and detects methylsulfonyl (δ ~3.0 ppm for CH₃SO₂) and indole protons (δ ~7.0–8.5 ppm) .
- X-ray Crystallography : Resolves bicyclic geometry and validates hydrogen-bonding interactions between the sulfonyl group and adjacent atoms .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₂O₃S) and fragmentation patterns .
Q. What biological targets are hypothesized for this compound based on its structural motifs?
- Methodological Answer :
- Serotonin Receptors : The indole moiety resembles tryptamine derivatives, suggesting 5-HT receptor modulation (e.g., 5-HT₆ or 5-HT₂A) .
- Kinase Inhibition : The methylsulfonyl group may interact with ATP-binding pockets in kinases (e.g., MAPK or PI3K) .
- Antiviral Activity : Bicyclic structures with sulfonyl groups have shown activity against RNA viruses (e.g., SARS-CoV-2 proteases) .
Q. How can researchers optimize purification of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation (>98%) .
- Recrystallization : Employ ethanol/water mixtures (2:1 v/v) to remove polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during sulfonylation .
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective indole coupling .
- High-Pressure Reactors : Accelerate cyclization steps (e.g., 8-azabicyclo formation) under 5–10 bar pressure .
Q. What strategies address stereochemical challenges in synthesizing the (1R,5S)-configured bicyclic core?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during bicyclo[3.2.1]octane formation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic intermediates .
- Chiral Chromatography : Separate diastereomers using cellulose-based columns .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (n ≥ 3) with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Off-Target Screening : Use proteome-wide microarrays to identify non-specific binding .
- Structural Analog Comparison : Test derivatives lacking the methylsulfonyl group to isolate pharmacophore contributions .
Q. What in vitro-to-in vivo translation challenges are anticipated for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes) to predict half-life .
- Blood-Brain Barrier Penetration : Calculate logP (predicted ~2.5) and perform PAMPA assays to evaluate CNS accessibility .
- Toxicity Profiling : Screen for hERG channel inhibition (cardiotoxicity risk) and mitochondrial toxicity (Seahorse assay) .
Q. How can metabolic pathways and toxicity be systematically evaluated?
- Methodological Answer :
- Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolites (LC-MS/MS) .
- Reactive Metabolite Trapping : Use glutathione or cyanide to detect electrophilic intermediates .
- In Vivo Toxicology : Conduct rodent studies (28-day repeat dose) with histopathology and serum biomarker analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
